An In-depth Technical Guide to the Chemical Properties of 1-(Azetidin-3-yl)piperidine
An In-depth Technical Guide to the Chemical Properties of 1-(Azetidin-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Azetidin-3-yl)piperidine is a heterocyclic compound of growing interest in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, including its structure, and available physicochemical data. A plausible synthetic route via aza-Michael addition is detailed, along with a discussion of its expected reactivity based on the constituent azetidine (B1206935) and piperidine (B6355638) rings. The guide also touches upon its application as a PROTAC linker and outlines essential safety and handling information. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
1-(Azetidin-3-yl)piperidine is a saturated heterocyclic amine containing both a four-membered azetidine ring and a six-membered piperidine ring. Its chemical structure and basic properties are summarized below.
Table 1: General Chemical Properties of 1-(Azetidin-3-yl)piperidine
| Property | Value | Source |
| CAS Number | 138022-86-3 | |
| Molecular Formula | C₈H₁₆N₂ | |
| Molecular Weight | 140.23 g/mol | |
| Canonical SMILES | C1CCN(CC1)C2CNC2 | |
| InChI | InChI=1S/C8H16N2/c1-2-4-10(5-3-1)8-6-9-7-8/h8-9H,1-7H2 |
Table 2: Computed Physicochemical Properties of 1-(Azetidin-3-yl)piperidine
| Property | Value | Source |
| XLogP3-AA | 0.5 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 15.3 Ų | |
| Complexity | 104 |
Synthesis
A plausible and efficient method for the synthesis of 1-(Azetidin-3-yl)piperidine and its derivatives is the aza-Michael addition of piperidine to an activated azetidine precursor.
Synthetic Pathway: Aza-Michael Addition
The synthesis involves the reaction of piperidine with a suitable Michael acceptor, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The subsequent removal of the Boc protecting group yields the final product.
Experimental Protocol (General)
The following is a general protocol based on the aza-Michael addition methodology. Specific reaction conditions may require optimization.
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Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate: To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., acetonitrile), add a phosphonate (B1237965) reagent such as methyl diethylphosphonoacetate (B8399255) and a base (e.g., DBU). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques like column chromatography.
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Aza-Michael Addition: Dissolve the purified methyl 2-(N-Boc-azetidin-3-ylidene)acetate in an appropriate solvent (e.g., acetonitrile). Add piperidine and a catalytic amount of DBU. The reaction mixture is heated (e.g., to 65°C) and stirred for several hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
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Deprotection: The N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane). An acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature. After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the final product, which may be further purified if necessary.
Reactivity
The reactivity of 1-(Azetidin-3-yl)piperidine is dictated by the chemical nature of its two constituent rings and the two secondary amine functionalities.
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Azetidine Ring: The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions, such as with strong nucleophiles or under acidic conditions. However, the ring is generally more stable than the three-membered aziridine (B145994) ring.
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Piperidine Ring: The piperidine ring exists in a stable chair conformation. The nitrogen atom of the piperidine is a tertiary amine and is nucleophilic.
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Amine Functional Groups: The molecule possesses two nitrogen atoms, one in each ring. The exocyclic nitrogen of the piperidine is a tertiary amine, while the nitrogen within the azetidine ring is a secondary amine. The secondary amine of the azetidine ring is available for reactions such as acylation, alkylation, and sulfonylation. The tertiary amine of the piperidine is a weaker nucleophile but can still participate in reactions such as quaternization.
Spectroscopic Data
While specific, experimentally verified spectroscopic data for 1-(Azetidin-3-yl)piperidine is not widely published, the following table provides expected chemical shifts based on the analysis of similar structures. Researchers should obtain and interpret their own analytical data for confirmation.
Table 3: Expected Spectroscopic Data for 1-(Azetidin-3-yl)piperidine
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the piperidine ring (typically in the range of 1.4-2.8 ppm). Signals for the protons on the azetidine ring (likely in the range of 3.0-4.0 ppm). A broad singlet for the N-H proton of the azetidine ring. |
| ¹³C NMR | Signals for the carbon atoms of the piperidine ring (typically in the range of 25-55 ppm). Signals for the carbon atoms of the azetidine ring (likely in the range of 40-60 ppm). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z 141.1386. |
| IR Spectroscopy | N-H stretching vibration for the secondary amine of the azetidine ring (around 3300-3500 cm⁻¹). C-N stretching vibrations. C-H stretching and bending vibrations for the aliphatic rings. |
Biological Activity and Applications
The primary documented application of 1-(Azetidin-3-yl)piperidine is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
